molecular formula C25H22FNO6 B12026409 5-(3-Ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 618075-77-7

5-(3-Ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B12026409
CAS No.: 618075-77-7
M. Wt: 451.4 g/mol
InChI Key: VJQBEIAMLZHAAT-XTQSDGFTSA-N
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Description

5-(3-Ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound that features multiple functional groups, including hydroxyl, ethoxy, fluoro, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, functional group modifications. Common reagents used in these reactions include:

  • Ethylating agents for introducing the ethoxy group.
  • Fluorinating agents for the fluoro group.
  • Benzoyl chloride for the benzoyl group.
  • Furan derivatives for the furan moiety.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium ethoxide (NaOEt), potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the benzoyl group may produce benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound may be studied for its potential interactions with enzymes or receptors due to its structural similarity to natural substrates or inhibitors.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities, based on its structural features.

Industry

In industry, the compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Ethoxy-4-hydroxyphenyl)-4-(3-chloro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
  • 5-(3-Methoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of 5-(3-Ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

618075-77-7

Molecular Formula

C25H22FNO6

Molecular Weight

451.4 g/mol

IUPAC Name

(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H22FNO6/c1-3-32-20-12-15(8-9-19(20)28)22-21(23(29)16-7-6-14(2)18(26)11-16)24(30)25(31)27(22)13-17-5-4-10-33-17/h4-12,22,28-29H,3,13H2,1-2H3/b23-21+

InChI Key

VJQBEIAMLZHAAT-XTQSDGFTSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2CC4=CC=CO4)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2CC4=CC=CO4)O

Origin of Product

United States

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